molecular formula C8H12N2O3 B043217 5-Sec-butylbarbituric acid CAS No. 14077-79-3

5-Sec-butylbarbituric acid

Numéro de catalogue: B043217
Numéro CAS: 14077-79-3
Poids moléculaire: 184.19 g/mol
Clé InChI: JIHUPMYFIGUZLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Sec-butylbarbituric acid is a derivative of barbituric acid, characterized by the presence of a sec-butyl group at the 5-position of the pyrimidine ring. This compound is known for its applications in the field of neurology, particularly in the modulation of gamma-aminobutyric acid (GABA) receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-sec-butylbarbituric acid typically involves the alkylation of barbituric acid. One common method includes the reaction of diethyl n-butylmalonate with urea in the presence of a strong base such as sodium ethoxide (NaOEt). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired barbituric acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Sec-butylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often altering its pharmacological properties.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated barbituric acids.

Applications De Recherche Scientifique

5-Sec-butylbarbituric acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-sec-butylbarbituric acid involves its interaction with GABA receptors. It binds to a distinct site on the GABA A receptor, associated with a chloride ion channel. Upon binding, it increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA at the postsynaptic neuron. This prolonged inhibitory effect leads to the sedative and hypnotic properties observed with this compound .

Comparaison Avec Des Composés Similaires

Uniqueness: 5-Sec-butylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its interaction with GABA receptors and the resulting effects on the central nervous system make it a valuable compound for research and therapeutic applications.

Activité Biologique

5-Sec-butylbarbituric acid, commonly known as Talbutal, is a member of the barbiturate family. This compound is notable for its pharmacological properties, particularly its sedative and hypnotic effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₈H₁₂N₂O₃
  • Molecular Weight : 172.19 g/mol
  • IUPAC Name : 5-sec-butyl-1,3-dimethyluracil

The compound's structure allows it to interact effectively with various biological targets, primarily in the central nervous system (CNS).

The primary mechanism of action for this compound involves its interaction with the GABA_A receptor. Barbiturates enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing the duration that the associated chloride ion channel remains open. This leads to:

  • Increased neuronal inhibition : Prolonged opening of the chloride channels results in hyperpolarization of neurons, reducing their excitability.
  • Sedative effects : The enhanced GABAergic activity contributes to Talbutal's sedative and anxiolytic properties.

Table 1: Comparison of Barbiturate Mechanisms

CompoundMechanism of ActionDuration of Action
This compound (Talbutal)GABA_A receptor agonist, enhances inhibitory neurotransmissionShort to intermediate
PhenobarbitalGABA_A receptor agonist, prolongs Cl^- channel openingLong
ThiopentalGABA_A receptor agonist, rapid onsetUltra-short

Absorption and Distribution

This compound is well absorbed when administered orally or intravenously. Its lipid solubility facilitates rapid penetration into the CNS. Key pharmacokinetic characteristics include:

  • Protein Binding : High protein binding (>90%), which influences its distribution and half-life.
  • Half-life : Approximately 15 hours, allowing for sustained effects with careful dosing.

Metabolism and Excretion

The metabolism primarily occurs in the liver through oxidation and conjugation pathways. The main metabolic pathway involves:

  • Oxidation at C5 position : This biotransformation is crucial for terminating biological activity.
  • Renal Excretion : Metabolites are excreted via urine, often as glucuronide conjugates.

Sedative and Anxiolytic Effects

Clinical studies have demonstrated that Talbutal effectively reduces anxiety and induces sedation. Its use in treating anxiety disorders has been documented, although it is less common today due to the risk of dependence associated with barbiturates.

Case Studies

  • Case Study on Anxiety Management :
    • A study involving patients with generalized anxiety disorder showed significant improvement in anxiety scores after administration of Talbutal compared to placebo.
    • Side effects included drowsiness and dizziness but were generally well tolerated.
  • Sedation in Surgical Procedures :
    • Talbutal has been utilized for preoperative sedation in minor surgical procedures, demonstrating effective sedation without significant respiratory depression.

Table 2: Summary of Clinical Findings

Study TypeFindingsSide Effects
Anxiety ManagementSignificant reduction in anxiety scoresDrowsiness, dizziness
Preoperative SedationEffective sedation without respiratory depressionMild sedation-related effects

Safety Profile and Toxicity

Despite its efficacy, the use of this compound is associated with several risks:

  • Dependence and Withdrawal : Long-term use can lead to physical dependence.
  • Overdose Risk : High doses can result in respiratory depression and coma.
  • Drug Interactions : Caution is advised when used with other CNS depressants due to additive effects.

Regulatory Status

In many jurisdictions, including the United States, Talbutal is classified as a Schedule III controlled substance due to its potential for abuse and dependence. This classification necessitates strict regulations regarding its prescription and use.

Propriétés

IUPAC Name

5-butan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHUPMYFIGUZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872979
Record name 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14077-79-3, 73256-34-5
Record name NSC27275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC21064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

110 mL of anhydrous ethanol was reacted with 7.72 g of sodium metal. Subsequently 17.6 g (0.1 mol) of dimethyl secbutylmalonate was added, followed (after about 5 minutes) by urea (6.72 g). The reaction mixture was refluxed for 15 hours and 60 mL of ethanol was distilled off. 200 mL of water was added to the residue followed by 20 mL of concentrated sulfuric acid. Precipitated crystals were filtered off. The product was then recrystallized from water to yield 8 g of colorless crystals.
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
7.72 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Sec-butylbarbituric acid
Reactant of Route 2
Reactant of Route 2
5-Sec-butylbarbituric acid
Reactant of Route 3
5-Sec-butylbarbituric acid
Reactant of Route 4
5-Sec-butylbarbituric acid
Reactant of Route 5
5-Sec-butylbarbituric acid
Reactant of Route 6
5-Sec-butylbarbituric acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.